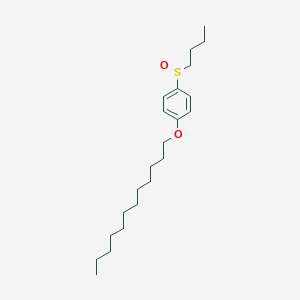
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene is an organic compound that features a benzene ring substituted with a butane-1-sulfinyl group and a dodecyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene typically involves the following steps:
Formation of the Sulfinyl Group: The butane-1-sulfinyl group can be introduced to the benzene ring through a sulfoxidation reaction. This involves the oxidation of a butyl sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Dodecyloxy Group: The dodecyloxy group can be introduced via an etherification reaction. This involves the reaction of a dodecanol with a benzene derivative containing a suitable leaving group, such as a halide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dodecyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and its substituents. The dodecyloxy group can affect the compound’s solubility and interaction with lipid membranes, potentially impacting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-(butane-1-sulfinyl)benzene: Similar structure but with a bromine atom instead of the dodecyloxy group.
1-(Butane-1-sulfinyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of the dodecyloxy group.
Uniqueness
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene is unique due to the presence of both the butane-1-sulfinyl and dodecyloxy groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
400796-70-5 |
|---|---|
Formule moléculaire |
C22H38O2S |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
1-butylsulfinyl-4-dodecoxybenzene |
InChI |
InChI=1S/C22H38O2S/c1-3-5-7-8-9-10-11-12-13-14-19-24-21-15-17-22(18-16-21)25(23)20-6-4-2/h15-18H,3-14,19-20H2,1-2H3 |
Clé InChI |
FNXROLZZMRBUFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















